

A Technical Guide to the Spectroscopic Data of Methyl 6-chloropicolinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 6-chloropicolinate*

Cat. No.: *B1361591*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-chloropicolinate** (CAS No: 6636-55-1), a key intermediate in pharmaceutical and agrochemical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Methyl 6-chloropicolinate**.

Table 1: ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results	N/A	N/A	Aromatic Protons
Data not explicitly found in search results	N/A	N/A	Methyl Protons (- OCH_3)

Note: Specific chemical shifts and coupling constants for the aromatic protons were not available in the provided search results. A general representation is provided based on the structure.

Table 2: ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~166.0	Carbonyl Carbon (C=O)[1]
Data not explicitly found in search results	Aromatic Carbons
Data not explicitly found in search results	Methyl Carbon (-OCH ₃)

Note: Only the characteristic chemical shift for the carbonyl carbon was found.[1]

Table 3: IR Spectroscopy Data

Frequency (cm ⁻¹)	Assignment
1717	C=O (Carbonyl) Stretch[1]
Data not explicitly found in search results	C-Cl Stretch
Data not explicitly found in search results	C-O Stretch
Data not explicitly found in search results	Aromatic C-H Stretch
Data not explicitly found in search results	Aromatic C=C and C=N Stretch

Note: A characteristic carbonyl stretch frequency was identified.[1] Further specific peak assignments were not available.

Table 4: Mass Spectrometry Data

m/z	Interpretation
171.58	Molecular Ion $[M]^+$ (Calculated Molecular Weight) [1] [2]
113	Top Peak (Most Abundant Fragment) [2]
112	2nd Highest Peak [2]
76	3rd Highest Peak [2]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **Methyl 6-chloropicolinate** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).[\[3\]](#)
- Filter the solution into a clean NMR tube to a height of about 4-5 cm.[\[3\]](#)
- An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[\[3\]](#)

Data Acquisition (1H and ^{13}C NMR):

- The sample is placed in the NMR spectrometer.[\[4\]](#)
- For 1H NMR, a one-dimensional spectrum is acquired to determine chemical shifts, multiplicities, and integrations of proton signals.[\[5\]](#)
- For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to obtain singlets for each unique carbon atom, simplifying the spectrum.[\[5\]](#)

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of solid **Methyl 6-chloropicolinate** is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal. This method is often referred to as "ATR-Neat".[\[2\]](#)

Alternative Sample Preparation (Thin Solid Film):

- Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[\[6\]](#)
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[\[6\]](#)
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[\[6\]](#)

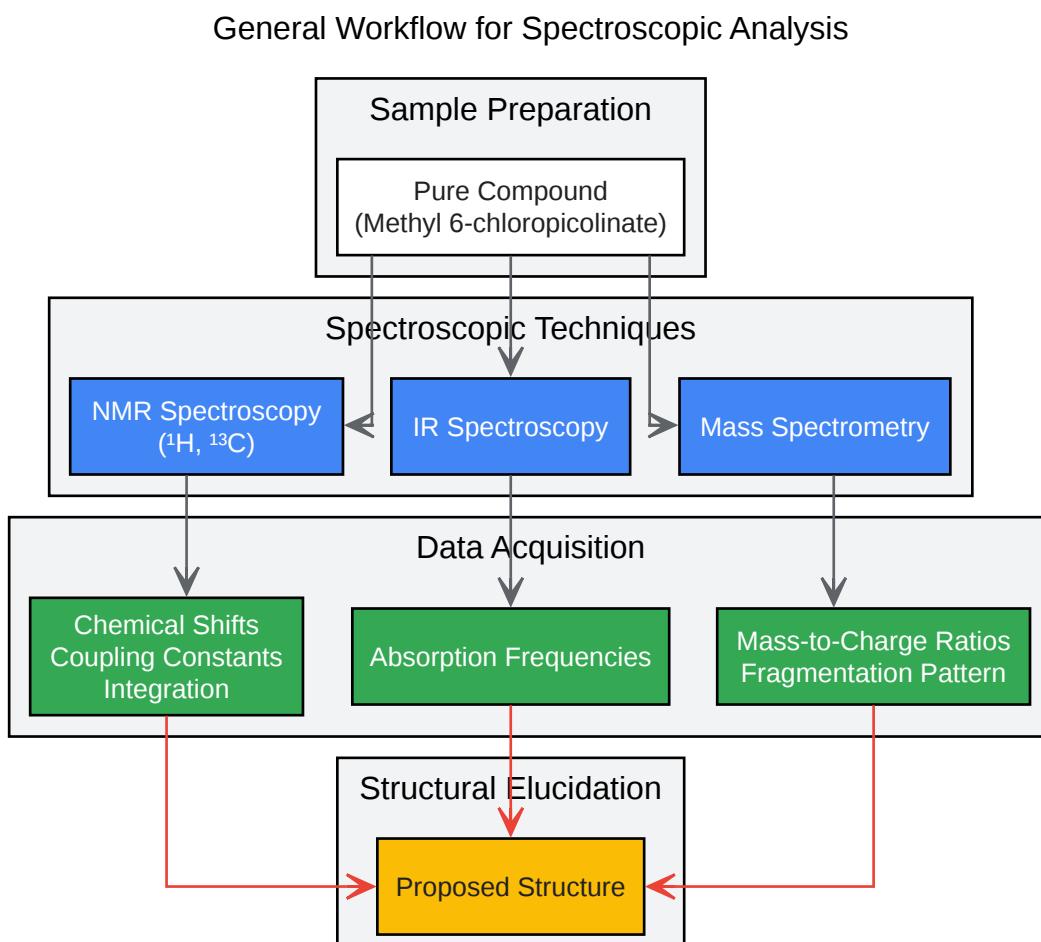
Data Acquisition:

- The prepared sample is placed in the IR spectrometer's sample holder.[\[6\]](#)
- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Preparation:

- The sample is typically dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[7\]](#)
- A small volume of this solution may be further diluted.[\[7\]](#)


Data Acquisition (Electron Impact - EI):

- The sample is introduced into the mass spectrometer, where it is vaporized.[\[8\]](#)
- In the ion source, high-energy electrons bombard the gaseous molecules, causing ionization and fragmentation.[\[8\]](#)[\[9\]](#)
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- A detector measures the abundance of each ion, generating a mass spectrum.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of an organic compound like **Methyl 6-chloropicolinate** using the spectroscopic techniques discussed.

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 6-Chloropicolinate|6636-55-1|RUO [benchchem.com]
- 2. Methyl 6-chloropicolinate | C7H6CINO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Methyl 6-chloropicolinate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361591#spectroscopic-data-of-methyl-6-chloropicolinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com